2-(Carboxymethyl)-6-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxymethyl)-6-fluorobenzoic acid is an organic compound that features a carboxymethyl group and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-6-fluorobenzoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable benzoic acid derivative followed by carboxymethylation. The reaction conditions typically require the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and carboxymethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)-6-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxymethyl group yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Carboxymethyl)-6-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Carboxymethyl)-6-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets. The carboxymethyl group can form hydrogen bonds with target molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Carboxymethyl)-4-fluorobenzoic acid
- 2-(Carboxymethyl)-5-fluorobenzoic acid
- 2-(Carboxymethyl)-3-fluorobenzoic acid
Uniqueness
2-(Carboxymethyl)-6-fluorobenzoic acid is unique due to the specific position of the fluorine atom on the benzene ring, which can significantly influence its chemical properties and reactivity compared to other isomers .
Biological Activity
2-(Carboxymethyl)-6-fluorobenzoic acid (CAS No. 583881-07-6) is an organic compound that has garnered attention for its potential biological activities. This compound features a carboxymethyl group and a fluorine atom attached to a benzene ring, which influences its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
This compound is characterized by:
- Molecular Formula : C9H9O4F
- Molecular Weight : 188.17 g/mol
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but limited solubility in water.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The carboxymethyl group can form hydrogen bonds, while the electronegative fluorine atom can participate in unique interactions that enhance the compound's reactivity and binding affinity to biomolecules .
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Antitumor Properties : Some research indicates that it may interfere with cancer cell proliferation, although further studies are necessary to elucidate its mechanisms and efficacy.
Antimicrobial Activity
A study evaluating the antimicrobial effects of various benzoic acid derivatives found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be comparable to those of established antimicrobial agents, suggesting its potential as a therapeutic agent.
Anti-inflammatory Studies
In vitro studies have shown that this compound can downregulate pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism through which the compound may exert anti-inflammatory effects, potentially making it a candidate for further development in treating chronic inflammatory conditions .
Antitumor Research
A recent study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound could induce apoptosis in breast cancer cells, with IC50 values demonstrating effectiveness at micromolar concentrations. The mechanism appears to involve the activation of caspase pathways, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
2-(Carboxymethyl)-4-fluorobenzoic acid | Structure | Moderate antimicrobial activity |
2-(Carboxymethyl)-5-fluorobenzoic acid | Structure | Low cytotoxicity |
2-(Carboxymethyl)-3-fluorobenzoic acid | Structure | Limited anti-inflammatory effects |
The position of the fluorine atom significantly influences each compound's biological properties, with this compound showing promising activity across multiple assays.
Properties
IUPAC Name |
2-(carboxymethyl)-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c10-6-3-1-2-5(4-7(11)12)8(6)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOWHJPTKJKKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.